Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

Organic Synthesis Stereoselective Synthesis Wittig Olefination

Select for Wittig reactions requiring near-exclusive trans-selectivity (100:0 trans:cis). The 1,3-dioxolane moiety serves as a masked aldehyde for strategic formyl installation in complex natural product and carotenoid synthesis. Tributyl groups confer high thermal stability versus ammonium PTCs. Avoid generic substitution—triphenyl variants alter stereochemical outcomes.

Molecular Formula C16H34BrO2P
Molecular Weight 369.32 g/mol
CAS No. 115754-62-6
Cat. No. B038190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
CAS115754-62-6
Molecular FormulaC16H34BrO2P
Molecular Weight369.32 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-]
InChIInChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1
InChIKeySABIECHYMHKXJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS 115754-62-6): A High-Purity Phosphonium Salt for Advanced Synthesis


Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS 115754-62-6) is a specialized quaternary phosphonium salt characterized by a lipophilic tributylphosphonium cation paired with a bromide anion [1]. This compound is a white to orange solid at 20°C with a molecular weight of 369.32 g/mol [2]. It is primarily employed as a Wittig reagent precursor and a phase-transfer catalyst (PTC) in complex organic synthesis, where the unique dioxolane moiety enables specific transformations not accessible with simpler phosphonium salts [3].

Why Generic Phosphonium Salt Substitution is Not Viable for Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS 115754-62-6)


Generic substitution of phosphonium salts is not feasible due to the critical impact of both the alkyl substituents on the phosphorus atom and the nature of the functionalized alkyl group on reaction outcomes. For example, the choice between tributyl and triphenyl substituents directly dictates the stereoselectivity of Wittig reactions, with tributyl variants providing near-exclusive trans-selectivity [1]. Furthermore, the specific 1,3-dioxolane group in this compound is essential for introducing a protected aldehyde functionality, a task that simpler, non-functionalized phosphonium salts cannot achieve [2]. The quantitative evidence below clarifies these critical points of differentiation for procurement decisions.

Quantitative Evidence for Selecting Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS 115754-62-6) Over Analogs


Superior Trans-Selectivity in Wittig Reactions Compared to Triphenylphosphonium Analogs

In Wittig olefination with 4-chlorobenzaldehyde, the tributylphosphonium-based reagent (1c) achieves exclusive formation of the trans-isomer (100:0 trans:cis ratio), whereas the analogous triphenylphosphonium reagent (1b) produces a mixture of isomers (86:14 trans:cis) under comparable conditions [1]. This represents a quantitative improvement in stereocontrol that simplifies purification and enhances overall synthetic efficiency.

Organic Synthesis Stereoselective Synthesis Wittig Olefination

Cost-Effectiveness Analysis: Price per Gram Compared to Triphenylphosphonium Analog

A procurement analysis reveals that Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is a more economical choice for 5-gram purchases, with a price of $15.80 per gram compared to $7.38 per gram for the triphenyl analog, but this cost is justified by its superior stereoselectivity and performance in targeted applications [1]. This makes it a cost-effective solution for high-value synthesis where purity and selectivity are paramount.

Procurement Economics Cost Analysis Phosphonium Reagents

Enhanced Purity Consistency: High Purity Guarantee for Reproducible Results

Multiple vendors consistently supply this compound at ≥98% purity, with specific analytical method (nonaqueous titration) ensuring a high degree of batch-to-batch reliability [1]. This contrasts with the triphenyl analog, which is also available at 98% purity, but the target compound's purity is more consistently specified across major suppliers, reducing the risk of variable quality affecting experimental outcomes .

Quality Control Reproducibility Purity

Optimal Application Scenarios for Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS 115754-62-6)


Synthesis of Geometrically Pure (E)-Alkenes via Wittig Olefination

This compound is the reagent of choice when high trans-selectivity is paramount in a Wittig reaction. Its use guarantees near-exclusive formation of the (E)-isomer, as demonstrated in the synthesis of α,β-unsaturated phosphonates where a 100:0 trans:cis ratio was achieved with 4-chlorobenzaldehyde [1]. This application scenario directly reduces the time and cost associated with chromatographic separation of isomers and ensures a higher yield of the desired product.

Phase-Transfer Catalysis (PTC) in Biphasic Systems Requiring High Thermal Stability

The lipophilic tributyl groups confer high thermal stability, making this phosphonium salt a superior phase-transfer catalyst for reactions conducted at elevated temperatures, where ammonium-based PTCs may degrade [1]. It facilitates the migration of anionic reactants between aqueous and organic phases, accelerating reactions such as nucleophilic substitutions and dealkoxycarbonylations, particularly in the synthesis of pharmaceuticals and fine chemicals [2].

Introduction of a Protected Aldehyde Synthon in Multi-Step Syntheses

The 1,3-dioxolan-2-ylmethyl group serves as a masked aldehyde equivalent, allowing for the strategic installation of a formyl group later in a synthetic sequence. This compound is therefore employed in the vinylogation of aldehydes to extend carbon chains while maintaining a protected functional group for subsequent deprotection and elaboration [1]. This is a critical maneuver in the synthesis of complex natural products, carotenoids, and advanced pharmaceutical intermediates where orthogonal protecting group strategies are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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